molecular formula C5H6N2OS B6265514 2-methoxypyrimidine-5-thiol CAS No. 1305356-30-2

2-methoxypyrimidine-5-thiol

Cat. No.: B6265514
CAS No.: 1305356-30-2
M. Wt: 142.2
InChI Key:
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Description

2-Methoxypyrimidine-5-thiol is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The unique structure of this compound, which includes a methoxy group at position 2 and a thiol group at position 5, has garnered significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypyrimidine-5-thiol typically involves the introduction of a thiol group into the pyrimidine ring. One common method is the direct interaction of 2-halo derivatives with sulfur-containing reagents. This process can be carried out using various cyclization processes such as [3+3], [4+2], or [5+1] heterocyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrimidine-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methoxypyrimidine-5-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxypyrimidine-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can interact with reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes .

Comparison with Similar Compounds

    2-Thiopyrimidine: Similar structure but lacks the methoxy group.

    5-Methoxypyrimidine: Similar structure but lacks the thiol group.

    2-Methoxypyrimidine: Lacks the thiol group at position 5.

Uniqueness: 2-Methoxypyrimidine-5-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical and biological properties

Properties

CAS No.

1305356-30-2

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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